molecular formula C8H4ClFN2O2 B2533303 5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2225147-11-3

5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2533303
CAS No.: 2225147-11-3
M. Wt: 214.58
InChI Key: HVMPFOMRKUBGKK-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine core with a carboxylic acid group at position 3, chlorine at position 5, and fluorine at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and bioactive molecules.

Properties

IUPAC Name

5-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O2/c9-5-1-2-12-7(6(5)10)4(3-11-12)8(13)14/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMPFOMRKUBGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C(=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the annulation of the pyrazole ring to derivatives of N-aminopyridinium salts or direct fluorination of the pyrazole ring with N–F reagents . One common method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to obtain substituted N-aminopyridinium salts, followed by a 1,3-dipolar cycloaddition reaction with ethyl propiolate to form pyrazolo[1,5-a]pyridine derivatives

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor for fluorination, hydroxylamine-O-sulfonic acid for the formation of N-aminopyridinium salts, and various catalysts to facilitate cyclization and substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions typically yield fluorinated pyrazolo[1,5-a]pyridine derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For example, studies have shown that modifications to the pyrazolo structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been explored. It shows promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating chronic inflammatory diseases .

Agrochemicals

The compound is also being evaluated for its efficacy as an agrochemical:

  • Pesticidal Properties : Preliminary studies indicate that this compound exhibits insecticidal activity against certain pests. Its mechanism may involve disrupting the nervous system of target insects, making it a candidate for developing new insecticides .

Material Science

In material science, the compound's unique properties are being harnessed to develop new materials:

  • Polymer Synthesis : The incorporation of pyrazolo derivatives into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Such materials could find applications in high-performance coatings and composites .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated selective inhibition of cancer cell proliferation with minimal toxicity to normal cells.
Anti-inflammatory EffectsReduced levels of inflammatory cytokines in treated models, indicating therapeutic potential for inflammatory diseases.
Pesticidal PropertiesShowed significant insecticidal activity against common agricultural pests, suggesting utility in crop protection.
Polymer ApplicationsEnhanced mechanical properties and thermal stability when incorporated into polymer blends, indicating potential for industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Purity
5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (Target) Cl (C5), F (C4), COOH (C3) C₈H₄ClFN₂O₂ 214.59 Not Provided Likely intermediate in drug R&D
5-Fluoro-pyrazolo[1,5-a]pyridine-3-carboxylic acid F (C5), COOH (C3) C₇H₄FN₂O₂ 180.12 1352396-40-7 Not Specified
5-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid Br (C5), F (C4), COOH (C3) C₈H₄BrFN₂O₂ 259.03 2386008-64-4 Pharmaceutical R&D (≥98% purity)
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cl (C5), cyclopropyl (C6), F-phenyl, methyl (C3) C₁₇H₁₃ClFN₃O₂ 345.76 1011397-82-2 Custom synthesis, contract manufacturing

Structural and Functional Differences

Positional Isomerism: The target compound’s fluorine at C4 versus fluorine at C5 () alters electronic distribution, impacting binding affinity in target proteins.

Complexity and Applications :

  • ’s compound includes a cyclopropyl group and fluorophenyl substituent, significantly increasing molecular complexity (MW 345.76). Such modifications are typical in late-stage drug candidates to optimize pharmacokinetics .
  • The carboxylic acid group in all compounds enables salt formation (e.g., sodium salts), enhancing solubility for in vivo studies.

Purity and Synthesis :

  • High-purity analogs (e.g., ≥98% in ) are critical for regulatory compliance in drug development. The target compound’s synthesis likely follows similar halogenation and coupling protocols as its brominated analog .

Research Findings and Trends

  • Brominated vs. Chlorinated Analogs : Bromine’s larger atomic radius may enhance steric hindrance in binding pockets compared to chlorine, as seen in kinase inhibitor studies .
  • Cyclopropyl Derivatives : Substituents like cyclopropyl () improve metabolic stability by resisting oxidative degradation, a common strategy in antiviral and anticancer agents .

Biological Activity

5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS Number: 2225147-11-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H5ClFN2O2C_8H_5ClFN_2O_2 with a molecular weight of 214.58 g/mol. The structure consists of a pyrazolo-pyridine core with both chlorine and fluorine substituents, which are known to influence biological activity through various mechanisms.

Mechanisms of Biological Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit diverse biological activities, primarily due to their ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many pyrazolo derivatives act as inhibitors for enzymes involved in critical biochemical pathways. For instance, they may inhibit kinases or phosphodiesterases, which play significant roles in cell signaling and proliferation.
  • Anticancer Activity : Studies have shown that pyrazolo[1,5-a]pyridines can induce apoptosis in cancer cells by triggering mitochondrial pathways and modulating the expression of apoptotic proteins.
  • Antimicrobial Properties : Some derivatives demonstrate antibacterial or antifungal properties, making them candidates for developing new antimicrobial agents.

In Vitro Studies

Several studies have explored the biological activities of this compound and related compounds:

  • Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and A549) at micromolar concentrations. The mechanism was attributed to the inhibition of specific kinases involved in cancer cell survival pathways .
  • Enzyme Inhibition : Research indicated that this compound could inhibit phosphodiesterase activity, leading to increased levels of cyclic nucleotides within cells. This effect is crucial for modulating cellular responses in various physiological processes .

In Vivo Studies

While in vitro studies provide valuable insights into the potential efficacy of this compound, in vivo studies are essential for understanding its therapeutic potential:

  • Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor growth when administered at specific dosages. The compound's pharmacokinetics and bioavailability are subjects of ongoing research to optimize dosing regimens .

Case Studies

A notable case study involved the use of pyrazolo derivatives in combination therapies for cancer treatment. The study found that when combined with traditional chemotherapeutics, these compounds enhanced the overall efficacy by overcoming drug resistance mechanisms commonly seen in cancer cells.

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
AntitumorInduces apoptosis via mitochondrial pathways
Enzyme InhibitionInhibits phosphodiesterase activity
AntimicrobialExhibits antibacterial propertiesN/A
Synergistic EffectsEnhances efficacy when combined with other drugsN/A

Q & A

Q. How should researchers interpret conflicting data regarding the compound’s stability in aqueous solutions?

  • Methodological Answer : Stability depends on pH and temperature. For example:
  • Acidic Conditions (pH < 3) : Hydrolysis of the carboxylic acid group may occur, requiring buffered solutions (pH 6–7) for long-term storage .
  • Thermal Degradation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

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